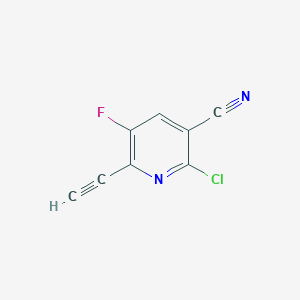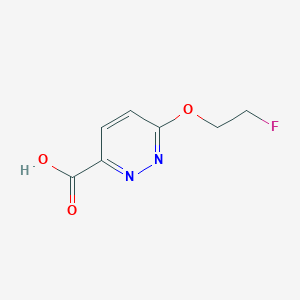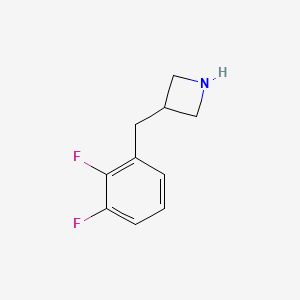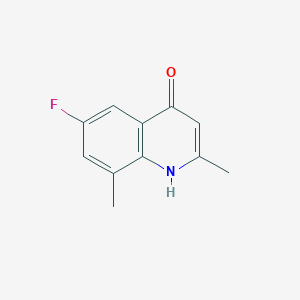
2-Chloro-6-ethynyl-5-fluoronicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Chloro-6-éthynyl-5-fluoronicotinonitrile est un composé chimique de formule moléculaire C8H2ClFN2. Il s'agit d'un dérivé du nicotinonitrile, caractérisé par la présence de substituants chlore, éthynyle et fluor sur le cycle pyridine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-Chloro-6-éthynyl-5-fluoronicotinonitrile implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend l'halogénation d'un précurseur de nicotinonitrile, suivie de l'introduction du groupe éthynyle par une réaction de couplage de Sonogashira. Les conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs au palladium, d'iodure de cuivre comme co-catalyseur et d'une base appropriée telle que la triéthylamine. Les réactions sont généralement effectuées sous atmosphère inerte pour éviter l'oxydation et d'autres réactions secondaires.
Méthodes de production industrielle
La production industrielle du 2-Chloro-6-éthynyl-5-fluoronicotinonitrile peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'optimisation du procédé vise à maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Les réacteurs à écoulement continu et les systèmes automatisés sont souvent utilisés pour assurer une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Chloro-6-éthynyl-5-fluoronicotinonitrile subit divers types de réactions chimiques, notamment :
Réactions de substitution : L'atome de chlore peut être remplacé par d'autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Réactions d'addition : Le groupe éthynyle peut participer à des réactions d'addition avec des électrophiles, conduisant à la formation de nouvelles liaisons carbone-carbone ou carbone-hétéroatome.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques, modifiant ses propriétés électroniques et sa réactivité.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent les amines, les thiols et d'autres nucléophiles. Les conditions impliquent souvent l'utilisation de solvants aprotiques polaires et de bases douces.
Réactions d'addition : Des réactifs tels que les halogènes, les halogénoalcanes et d'autres électrophiles sont utilisés. Les réactions sont généralement effectuées en présence de catalyseurs ou sous lumière UV.
Oxydation et réduction : Des agents oxydants comme le permanganate de potassium ou des agents réducteurs comme l'hydrure de lithium et d'aluminium sont utilisés dans des conditions contrôlées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec les amines peuvent produire des dérivés aminés, tandis que les réactions d'addition avec les halogènes peuvent produire des composés dihalogénés.
Applications de recherche scientifique
Le 2-Chloro-6-éthynyl-5-fluoronicotinonitrile a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes, en particulier dans le développement de produits pharmaceutiques et de produits agrochimiques.
Biologie : Le composé est étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son utilisation comme précurseur dans la synthèse de médicaments ciblant des maladies spécifiques.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés présentant des propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du 2-Chloro-6-éthynyl-5-fluoronicotinonitrile implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe éthynyle peut participer à des liaisons covalentes avec des sites nucléophiles sur les protéines ou les enzymes, inhibant potentiellement leur fonction. L'atome de fluor peut améliorer la lipophilie et la stabilité métabolique du composé, lui permettant d'interagir plus efficacement avec les membranes biologiques et les cibles.
Applications De Recherche Scientifique
2-Chloro-6-ethynyl-5-fluoronicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-ethynyl-5-fluoronicotinonitrile involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and targets.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Chloro-5-fluoronicotinonitrile
- 6-Chloro-5-fluoronicotinonitrile
- 2-Chloro-6-éthynylpyridine
Unicité
Le 2-Chloro-6-éthynyl-5-fluoronicotinonitrile est unique en raison de la présence de substituants éthynyle et fluor, qui confèrent des propriétés électroniques et stériques distinctes. Ces caractéristiques en font un intermédiaire précieux en synthèse organique et un candidat potentiel pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C8H2ClFN2 |
|---|---|
Poids moléculaire |
180.56 g/mol |
Nom IUPAC |
2-chloro-6-ethynyl-5-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C8H2ClFN2/c1-2-7-6(10)3-5(4-11)8(9)12-7/h1,3H |
Clé InChI |
OVCROCCLJHGBCY-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=C(C(=N1)Cl)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,2,5]Thiadiazolo[3,4-f]quinoline](/img/structure/B11908971.png)
![Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl-](/img/structure/B11908976.png)









![6-Chloropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B11909047.png)
